molecular formula C17H19NO2 B12804279 (4-Phenylphenyl) N-tert-butylcarbamate CAS No. 122861-89-6

(4-Phenylphenyl) N-tert-butylcarbamate

Cat. No.: B12804279
CAS No.: 122861-89-6
M. Wt: 269.34 g/mol
InChI Key: RVQRFMPBKYXDGO-UHFFFAOYSA-N
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Description

(4-Phenylphenyl) N-tert-butylcarbamate is a chemical compound known for its unique structure and properties It consists of a phenyl group attached to another phenyl group, which is further connected to a tert-butylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl) N-tert-butylcarbamate typically involves the reaction of 4-bromobiphenyl with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl) N-tert-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(4-Phenylphenyl) N-tert-butylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) N-tert-butylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl carbamate
  • N-pivaloylhydroxylamine

Uniqueness

(4-Phenylphenyl) N-tert-butylcarbamate is unique due to its biphenyl structure combined with a tert-butylcarbamate group. This combination imparts distinct chemical and physical properties, making it valuable in various applications compared to other similar compounds .

Properties

CAS No.

122861-89-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(4-phenylphenyl) N-tert-butylcarbamate

InChI

InChI=1S/C17H19NO2/c1-17(2,3)18-16(19)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19)

InChI Key

RVQRFMPBKYXDGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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